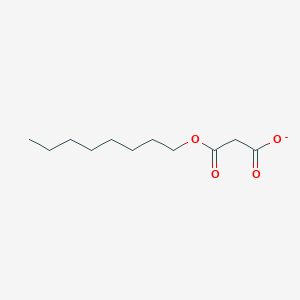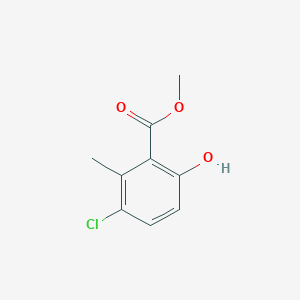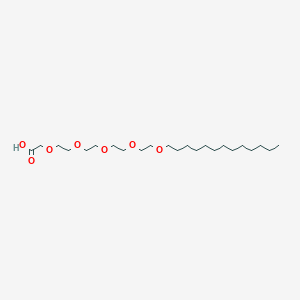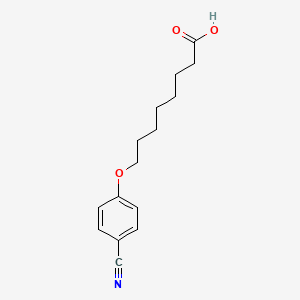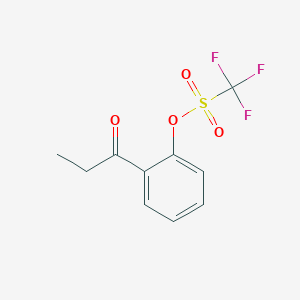
Methanesulfonic acid, trifluoro-, 2-(1-oxopropyl)phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid, trifluoro-, 2-(1-oxopropyl)phenyl ester is a chemical compound with the molecular formula C10H9F3O4S. It is known for its unique structure, which includes a trifluoromethanesulfonic acid group and a 2-(1-oxopropyl)phenyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methanesulfonic acid, trifluoro-, 2-(1-oxopropyl)phenyl ester typically involves the esterification of methanesulfonic acid with the corresponding alcohol or phenol derivative. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or trifluoromethanesulfonic acid, under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is common to remove impurities and obtain the desired product .
Analyse Chemischer Reaktionen
Reaktionstypen: Trifluormethylsulfonsäure, 2-(1-Oxopropyl)phenylester durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Sulfonsäurederivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.
Substitution: Die Trifluormethylsulfonsäuregruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: In Substitutionsreaktionen werden Reagenzien wie Alkylhalogenide oder Acylchloride eingesetzt.
Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte aus diesen Reaktionen umfassen Sulfonsäuren, Alkohole und substituierte Ester, abhängig von den Reaktionsbedingungen und den verwendeten Reagenzien .
Wissenschaftliche Forschungsanwendungen
Trifluormethylsulfonsäure, 2-(1-Oxopropyl)phenylester hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Sie wird als Reagenz in der organischen Synthese eingesetzt, insbesondere in Acylierungs- und Veresterungsreaktionen.
Biologie: Die Verbindung wird in biochemischen Tests und als Sonde in molekularbiologischen Studien eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von Trifluormethylsulfonsäure, 2-(1-Oxopropyl)phenylester beinhaltet seine Fähigkeit, als Acylierungsmittel zu wirken. Die Trifluormethylsulfonsäuregruppe erhöht die Reaktivität der Verbindung und ermöglicht die Teilnahme an verschiedenen Acylierungsreaktionen. Zu den beteiligten molekularen Zielstrukturen und Wegen gehören die Aktivierung von Carbonylgruppen und die Bildung von Esterbindungen .
Ähnliche Verbindungen:
- Methanesulfonic acid, 1,1,1-trifluoro-, 3-amino-2-[(1,1-dimethylethyl)dimethylsilyl]phenyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 2-methoxy-6-(trimethylsilyl)phenyl ester
Vergleich: Trifluormethylsulfonsäure, 2-(1-Oxopropyl)phenylester ist aufgrund ihrer spezifischen Estergruppe einzigartig, die im Vergleich zu anderen ähnlichen Verbindungen eine unterschiedliche Reaktivität und Eigenschaften verleiht. Ihre Trifluormethylsulfonsäuregruppe erhöht ihre Acidität und Reaktivität, wodurch sie zu einem wertvollen Reagenz in verschiedenen chemischen Reaktionen wird .
Vergleich Mit ähnlichen Verbindungen
- Methanesulfonic acid, 1,1,1-trifluoro-, 3-amino-2-[(1,1-dimethylethyl)dimethylsilyl]phenyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 2-methoxy-6-(trimethylsilyl)phenyl ester
Comparison: Methanesulfonic acid, trifluoro-, 2-(1-oxopropyl)phenyl ester is unique due to its specific ester group, which imparts distinct reactivity and properties compared to other similar compounds. Its trifluoromethanesulfonic acid group enhances its acidity and reactivity, making it a valuable reagent in various chemical reactions .
Eigenschaften
CAS-Nummer |
646522-74-9 |
|---|---|
Molekularformel |
C10H9F3O4S |
Molekulargewicht |
282.24 g/mol |
IUPAC-Name |
(2-propanoylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H9F3O4S/c1-2-8(14)7-5-3-4-6-9(7)17-18(15,16)10(11,12)13/h3-6H,2H2,1H3 |
InChI-Schlüssel |
ZGLRFEATIYLONZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


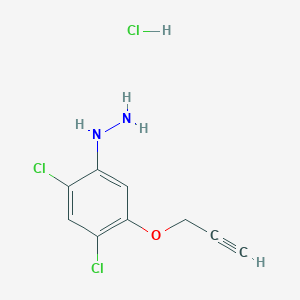


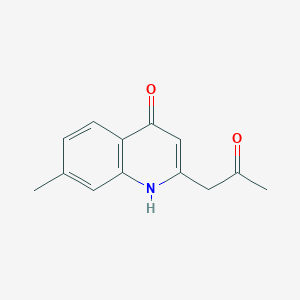
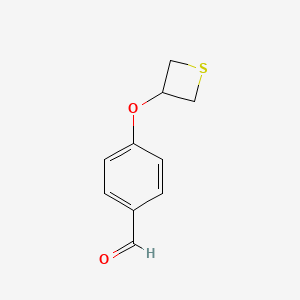
![2-(2-{2-[(Dec-9-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B12583222.png)
![2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro-](/img/structure/B12583232.png)
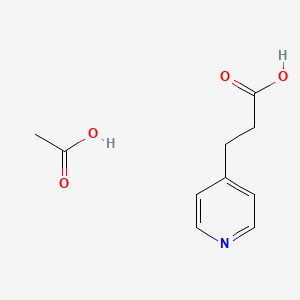
![Methyl 4-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12583258.png)
